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molecular formula C26H38ClNO4 B8485096 1-(3',4'-Diethoxybenzyl)-6,7-diisopropoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 69373-98-4

1-(3',4'-Diethoxybenzyl)-6,7-diisopropoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B8485096
M. Wt: 464.0 g/mol
InChI Key: SETKUMPEHLQWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04442108

Procedure details

81.5 g (0.019 mole) of 1-(3',4'-diethoxybenzyl)-6,7-diisopropoxy-1,2,3,4-tetrahydroisoquinoline was dissolved in 50 ml ethanol. 10 ml of a solution of hydrochloric acid in diethyl ether was added with agitation and cooling in an ice/water bath, (to pH=2). The solvent was removed under reduced pressure, the residue was stirred in suspension in 100 ml of isopropyl ether for a few minutes, excess solvent removed and the product dried to give 8.75 g of the title hydrochloride. Yield=99%. m.p. 158° C.
Name
1-(3',4'-diethoxybenzyl)-6,7-diisopropoxy-1,2,3,4-tetrahydroisoquinoline
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:26]=[CH:27][C:28]=1[O:29][CH2:30][CH3:31])[CH2:7][CH:8]1[C:17]2[C:12](=[CH:13][C:14]([O:22][CH:23]([CH3:25])[CH3:24])=[C:15]([O:18][CH:19]([CH3:21])[CH3:20])[CH:16]=2)[CH2:11][CH2:10][NH:9]1)[CH3:2].[ClH:32]>C(O)C.C(OCC)C>[ClH:32].[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:26]=[CH:27][C:28]=1[O:29][CH2:30][CH3:31])[CH2:7][CH:8]1[C:17]2[C:12](=[CH:13][C:14]([O:22][CH:23]([CH3:24])[CH3:25])=[C:15]([O:18][CH:19]([CH3:21])[CH3:20])[CH:16]=2)[CH2:11][CH2:10][NH:9]1)[CH3:2] |f:4.5|

Inputs

Step One
Name
1-(3',4'-diethoxybenzyl)-6,7-diisopropoxy-1,2,3,4-tetrahydroisoquinoline
Quantity
81.5 g
Type
reactant
Smiles
C(C)OC=1C=C(CC2NCCC3=CC(=C(C=C23)OC(C)C)OC(C)C)C=CC1OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred in suspension in 100 ml of isopropyl ether for a few minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice/water bath
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
excess solvent removed
CUSTOM
Type
CUSTOM
Details
the product dried

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)OC=1C=C(CC2NCCC3=CC(=C(C=C23)OC(C)C)OC(C)C)C=CC1OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.75 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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